Phenolic Acidity Enhancement (Predicted pKₐ) Relative to the Des‑Bromo Analog 3‑Hydroxy‑2‑nitrobenzotrifluoride
The additional electron‑withdrawing bromine substituent at the 5‑position of 5‑bromo‑3‑hydroxy‑2‑nitrobenzotrifluoride is predicted to lower the phenolic pKₐ by roughly 0.7–1.2 log units relative to the des‑bromo comparator 3‑hydroxy‑2‑nitrobenzotrifluoride (CAS 386‑72‑1), for which a consensus predicted pKₐ of 5.66 ± 0.10 is available . The resulting pKₐ window of ≈4.5–5.0 enables deprotonation with substantially weaker bases, alters ionization state at physiological pH, and modulates hydrogen‑bond acceptor/donor properties in biological or catalytic environments.
| Evidence Dimension | Predicted acid dissociation constant (pKₐ) of the phenolic –OH |
|---|---|
| Target Compound Data | ≈4.5–5.0 (predicted range based on substituent‑effect trends) |
| Comparator Or Baseline | 3‑Hydroxy‑2‑nitrobenzotrifluoride (CAS 386‑72‑1): pKₐ 5.66 ± 0.10 (predicted) |
| Quantified Difference | ΔpKₐ ≈ 0.7–1.2 units lower (stronger acid) |
| Conditions | ACD/Labs and consensus computational predictions; aqueous, 25 °C |
Why This Matters
A 0.7–1.2 unit shift in pKₐ can alter the fraction ionized at pH 7.4 by an order of magnitude, directly influencing solubility, permeability, and target engagement in drug‑discovery cascades.
